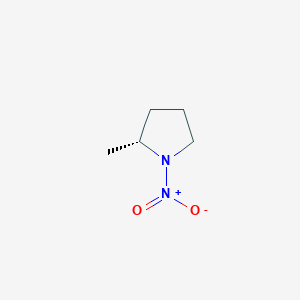

(2R)-2-Methyl-1-nitropyrrolidine

Beschreibung

(2R)-2-Methyl-1-nitropyrrolidine is a chiral pyrrolidine derivative characterized by a nitro group at the 1-position and a methyl substituent at the 2-position in the (R)-configuration. Pyrrolidine derivatives are widely studied due to their utility in organic synthesis, medicinal chemistry, and catalysis. The nitro group enhances electrophilicity, making the compound reactive in nucleophilic substitutions or reductions, while the methyl group introduces steric and stereoelectronic effects that influence its conformational stability and interaction with chiral environments .

Eigenschaften

CAS-Nummer |

183474-66-0 |

|---|---|

Molekularformel |

C5H10N2O2 |

Molekulargewicht |

130.15 g/mol |

IUPAC-Name |

(2R)-2-methyl-1-nitropyrrolidine |

InChI |

InChI=1S/C5H10N2O2/c1-5-3-2-4-6(5)7(8)9/h5H,2-4H2,1H3/t5-/m1/s1 |

InChI-Schlüssel |

MRQJFYXRGASGRD-RXMQYKEDSA-N |

SMILES |

CC1CCCN1[N+](=O)[O-] |

Isomerische SMILES |

C[C@@H]1CCCN1[N+](=O)[O-] |

Kanonische SMILES |

CC1CCCN1[N+](=O)[O-] |

Synonyme |

Pyrrolidine, 2-methyl-1-nitro-, (R)- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A comparative analysis of (2R)-2-Methyl-1-nitropyrrolidine with structurally analogous pyrrolidine derivatives highlights key differences in reactivity, stereochemical outcomes, and synthetic applications. Below is a detailed comparison based on available research:

Structural and Functional Group Variations

- (2R,3S,4R)-2-Phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine (12): This compound features a phenylsulfonylmethyl group at C2 and an isopropylidene-protected diol system at C3 and C3. The bulky sulfonyl and isopropylidene groups reduce ring flexibility compared to (2R)-2-Methyl-1-nitropyrrolidine, which has a simpler nitro-methyl substitution pattern. The sulfonyl group also increases stability toward oxidation but reduces solubility in nonpolar solvents .

1-Nitropyrrolidine (unsubstituted) :

The absence of a methyl group at C2 results in lower steric hindrance, enabling faster reaction kinetics in ring-opening reactions. However, the lack of stereochemical complexity limits its use in asymmetric synthesis.

Research Findings and Limitations

For instance, Compound 12’s synthesis achieved an 82% yield under optimized conditions, but analogous data for the target compound remain sparse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.